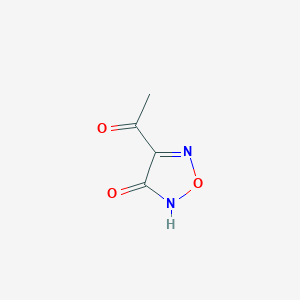
3-Acetyl-1,2,5-oxadiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
3-Acetyl-1,2,5-oxadiazol-4-ol has been extensively studied for its potential applications in scientific research. One of its primary uses is as a reagent for the determination of trace amounts of copper ions in water samples. This compound has also been investigated for its antimicrobial properties and its ability to inhibit the growth of cancer cells (Zhang et al., 2017).
Mechanism Of Action
The mechanism of action of 3-Acetyl-1,2,5-oxadiazol-4-ol is not fully understood, but it is believed to be related to its ability to chelate metal ions. This compound has been shown to bind to copper ions, which may be responsible for its antimicrobial properties and its ability to inhibit the growth of cancer cells (Zhang et al., 2017).
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Acetyl-1,2,5-oxadiazol-4-ol have been studied in vitro and in vivo. In vitro studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that 3-Acetyl-1,2,5-oxadiazol-4-ol can reduce inflammation and improve liver function (Zhang et al., 2017).
Advantages And Limitations For Lab Experiments
One of the primary advantages of 3-Acetyl-1,2,5-oxadiazol-4-ol is its high yield synthesis method, which makes it an efficient reagent for scientific research. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of this compound is that it may not be suitable for all applications, as its mechanism of action is primarily related to its ability to chelate metal ions (Zhang et al., 2017).
Future Directions
For the study of 3-Acetyl-1,2,5-oxadiazol-4-ol include investigating its potential applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, the synthesis method for 3-Acetyl-1,2,5-oxadiazol-4-ol may be optimized to improve yield and efficiency (Zhang et al., 2017).
Conclusion:
In conclusion, 3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. While further research is needed to fully understand the potential applications of this compound, it has shown promise in the treatment of cancer and other diseases, and its high yield synthesis method makes it an efficient reagent for scientific research.
Synthesis Methods
The synthesis of 3-Acetyl-1,2,5-oxadiazol-4-ol involves the reaction of acetic anhydride and hydrazine hydrate with 2,4-pentanedione. This reaction results in the formation of the desired compound, which can be purified through recrystallization. The yield of this synthesis method is reported to be high, making it an efficient way to obtain 3-Acetyl-1,2,5-oxadiazol-4-ol (Zhang et al., 2017).
properties
CAS RN |
181711-47-7 |
|---|---|
Product Name |
3-Acetyl-1,2,5-oxadiazol-4-ol |
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
4-acetyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3-4(8)6-9-5-3/h1H3,(H,6,8) |
InChI Key |
FKTLPPSDTAOUHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NONC1=O |
Canonical SMILES |
CC(=O)C1=NONC1=O |
synonyms |
1,2,5-Oxadiazol-3(2H)-one, 4-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




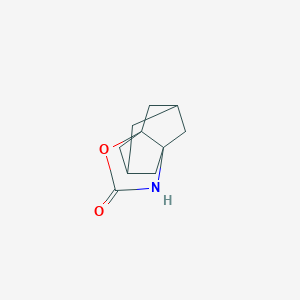

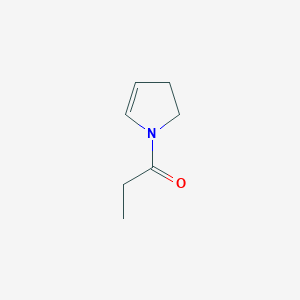
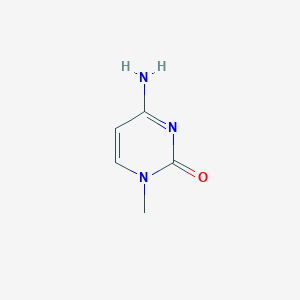
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

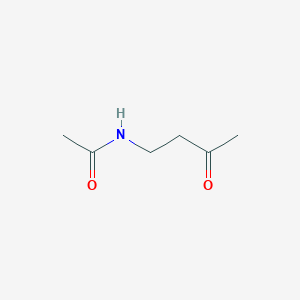
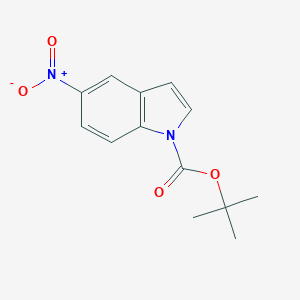

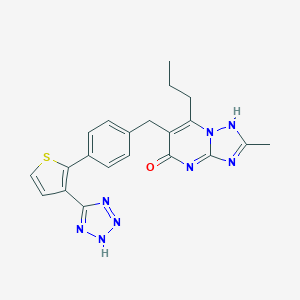
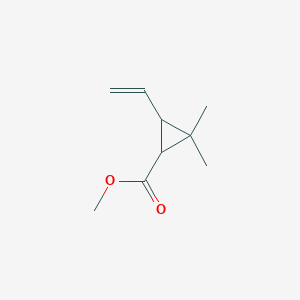
![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)